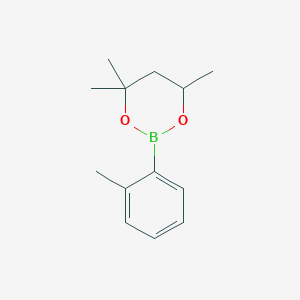
(2-Cyclopropylphenyl)methanethiol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Biomarker Research
(2-Cyclopropylphenyl)methanethiol: has been studied for its potential as a biomarker in cancer detection. Methanethiol, a related compound, is a volatile sulfur compound (VSC) that has been linked to cancer due to its presence in elevated levels in the breath and body fluids of cancer patients . Research suggests that methanethiol may serve as a non-invasive diagnostic tool for early cancer detection, particularly in colorectal carcinoma (CRC) and hepatocellular carcinoma (HCC) .
Sulfur Metabolism Dysregulation
The dysregulation of sulfur metabolism in tumor cells can result in the production of methanethiol. This dysregulation is considered a hallmark of cancer and contributes to the scent associated with the disease . The study of (2-Cyclopropylphenyl)methanethiol could provide insights into the metabolic adaptations of cancer cells and the role of sulfur compounds in cancer progression .
Microbial Sulfur Cycling
Methanethiol plays a significant role in the global sulfur cycle, acting as an intermediate in the synthesis and degradation of other sulfur compounds. The microbial cycling of methanethiol, including its production and degradation by various microorganisms, is crucial for understanding biogeochemical processes . Research into (2-Cyclopropylphenyl)methanethiol could expand our knowledge of these microbial pathways and their environmental impact .
Odor Control in Waste Management
Due to its strong and disagreeable odor, methanethiol is a concern in waste management, including animal husbandry, composting, landfill operations, and wastewater treatment . Studying (2-Cyclopropylphenyl)methanethiol could lead to the development of strategies for odor control and improved practices in waste management facilities .
Antioxidant Properties
Research has indicated that methanethiol and related compounds may have antioxidant properties, playing a role in protecting cells from oxidative stress . The exploration of (2-Cyclopropylphenyl)methanethiol in this context could lead to new antioxidant therapies and supplements .
Gut Microbiome and Health
Methanethiol is produced by gut bacteria from dietary methionine, and its levels can be indicative of gut health . Investigating (2-Cyclopropylphenyl)methanethiol could provide insights into the relationship between the gut microbiome, diet, and overall health, potentially leading to dietary recommendations or treatments for gut-related disorders .
Eigenschaften
IUPAC Name |
(2-cyclopropylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYNOEKHXCNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylphenyl)methanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
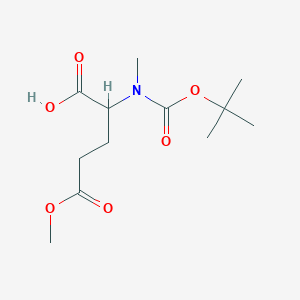
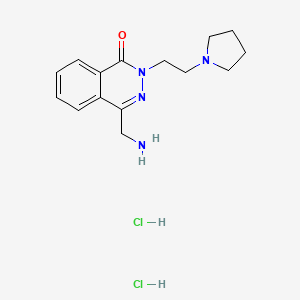
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
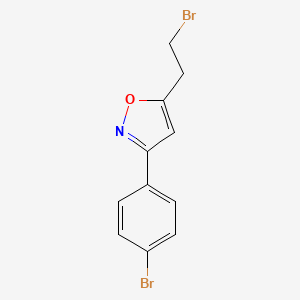
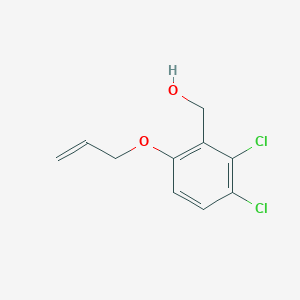
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

